Arginylphenylalanine

Description

Properties

IUPAC Name |

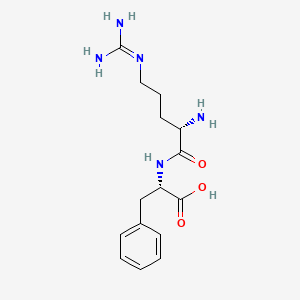

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBHGSGQZSOLIR-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942646 | |

| Record name | N-(2-Amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2047-13-4 | |

| Record name | L-Arginyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2047-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002047134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Strategies and Structural Engineering of Arginylphenylalanine and Its Analogs

Methodologies for Chemical Synthesis of Arginylphenylalanine

The creation of the peptide bond between arginine and phenylalanine can be achieved through several distinct synthetic routes. The choice of methodology depends on factors such as scale, desired purity, and the specific protecting group strategy employed.

Solid-Phase Peptide Synthesis (SPPS) Optimizations for this compound

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymer support. bachem.com The synthesis of this compound via SPPS typically involves anchoring a protected phenylalanine residue to a resin, followed by the deprotection of its N-terminus and subsequent coupling of a protected arginine residue.

Key steps in the SPPS of Arg-Phe include:

Resin Loading: An N-terminally protected (e.g., with Fmoc or Boc) Phenylalanine is covalently attached to a solid support, such as a Rink amide or Wang resin.

Deprotection: The N-terminal protecting group of the resin-bound Phenylalanine is removed. For the widely used Fmoc/tBu strategy, this is typically achieved using a solution of piperidine (B6355638) in a solvent like DMF. kennesaw.edubeilstein-journals.org

Coupling: An N-terminally protected Arginine derivative is activated and coupled to the newly exposed amine of Phenylalanine. The arginine side chain's guanidinium (B1211019) group must be protected (e.g., with Pbf, Pmc, or Tos) to prevent side reactions.

Cleavage: Once the dipeptide is assembled, it is cleaved from the resin support, and all protecting groups (both N-terminal and side-chain) are removed simultaneously, typically using a strong acid cocktail like trifluoroacetic acid (TFA) with scavengers. kennesaw.edu

A significant challenge in the SPPS of arginine-containing peptides is the potential for side reactions and the need for robust side-chain protection. rsc.org Research has focused on optimizing coupling reagents and conditions to improve efficiency and minimize impurities. rsc.orgresearchgate.net Furthermore, automated SPPS, including microwave-assisted methods, can accelerate the synthesis cycles. beilstein-journals.org A novel approach involves building the guanidine (B92328) group directly on the resin from an ornithine precursor, which allows the α-amine and carboxylic groups to remain available for other modifications. nih.gov

Solution-Phase Synthesis Approaches for this compound

Before the dominance of SPPS, solution-phase synthesis was the primary method for creating peptides. nih.gov This classical approach involves the coupling of protected amino acids in a suitable solvent, followed by purification of the intermediate product after each step.

The synthesis of this compound in solution would proceed via fragment condensation:

The carboxyl group of an N-terminally and side-chain protected Arginine is activated.

This activated arginine is reacted with a Phenylalanine derivative whose C-terminus is protected (e.g., as a methyl or ethyl ester) in an appropriate solvent.

The resulting protected dipeptide is isolated and purified, often through crystallization or chromatography.

A final deprotection step removes all protecting groups to yield the final this compound product.

While more labor-intensive due to the need for purification at each stage, solution-phase synthesis can be advantageous for large-scale production and for certain complex structures that are difficult to assemble on a solid support. bachem.comnih.gov

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the strengths of chemical reactions and biological catalysis to create molecules. nih.gov This approach can offer high selectivity and milder reaction conditions compared to purely chemical methods. For this compound, a potential chemoenzymatic route could involve an enzyme, such as a ligase or a modified protease, to catalyze the formation of the peptide bond between arginine and phenylalanine derivatives.

This strategy often utilizes enzymes' reverse catalytic activity. For instance, a protease could be used in a non-aqueous environment with minimal water content to shift the thermodynamic equilibrium from hydrolysis (peptide bond breaking) towards synthesis (peptide bond formation). The use of biocatalysis can be particularly advantageous for creating peptides with specific stereochemistry, avoiding the racemization that can sometimes occur under harsh chemical coupling conditions.

Table 1: Comparison of Synthesis Methodologies for this compound

| Methodology | Core Principle | Key Advantages | Key Challenges |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of amino acids on a solid resin support. bachem.com | High efficiency, automation potential, simplified purification of final product. bachem.combeilstein-journals.org | Requires robust side-chain protection for arginine; potential for incomplete reactions or side reactions on the solid support. kennesaw.edursc.org |

| Solution-Phase Synthesis | Coupling of protected amino acid fragments in a solvent, with purification after each step. nih.gov | Scalable for large-scale production, suitable for complex structures not amenable to SPPS. nih.gov | Labor-intensive, requires intermediate purification steps, potential for lower overall yields. |

| Chemoenzymatic Synthesis | Use of enzymes (e.g., ligases, proteases) to catalyze peptide bond formation. nih.gov | High stereospecificity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, reaction equilibrium can favor hydrolysis, often requires specific substrates. |

Design and Preparation of this compound Derivatives

Structural modifications to the this compound backbone or side chains can profoundly alter its physicochemical properties and biological activity. These modifications are central to peptide engineering and drug design.

C-Terminal and N-Terminal Modifications of this compound

Modifying the terminal ends of the dipeptide is a common strategy to enhance stability or introduce functional groups. sb-peptide.comcreative-proteomics.com

N-Terminal Modifications: The free amine group of arginine can be modified in several ways. Acetylation (adding an acetyl group) removes the positive charge and can increase the peptide's resistance to degradation by aminopeptidases. sigmaaldrich.com Another common modification is the attachment of a lipid, such as palmitic or myristic acid, which increases hydrophobicity and can facilitate membrane association. beilstein-journals.orgsb-peptide.com

C-Terminal Modifications: The carboxyl group of phenylalanine is often amidated (converted to a primary amide, -CONH₂). This modification neutralizes the negative charge, mimicking the structure of many native proteins and preventing degradation by carboxypeptidases. creative-proteomics.comsigmaaldrich.com

Side-Chain Modifications and Non-Canonical Amino Acid Incorporation in this compound Analogs

Altering the side chains of arginine or phenylalanine, or replacing them entirely with non-canonical amino acids (ncAAs), opens a vast landscape for creating novel analogs. nih.gov

Arginine Side-Chain Analogs: The length and structure of the arginine side chain can be varied. Studies have explored analogs where the guanidinium group is attached to shorter or longer alkyl chains, such as (S)-2-amino-4-guanidinobutyric acid (Agb) or (S)-2-amino-6-guanidino-hexanoic acid (Agh). nih.gov These changes can impact conformational preferences and interaction energetics. nih.govmdpi.com Constrained analogs, where the side chain is incorporated into a cyclic structure, have also been investigated to restrict conformational freedom. researchgate.net

Phenylalanine Side-Chain Analogs: The aromatic ring of phenylalanine can be substituted with various groups (e.g., halogens, nitro groups) or replaced with other aromatic or non-aromatic cyclic structures to probe steric and electronic requirements for binding interactions.

Incorporation of Non-Canonical Amino Acids (ncAAs): Either residue in the dipeptide can be replaced with an ncAA. This is a powerful technique for introducing novel chemical functionalities. nih.gov For example, incorporating an amino acid with a bio-orthogonal handle (like an azide (B81097) or alkyne) allows for subsequent "click" chemistry reactions. nih.gov The incorporation of ncAAs can be achieved through total chemical synthesis (SPPS or solution-phase) or through advanced biosynthetic methods like genetic code expansion. nih.govnih.govfrontiersin.org

Table 2: Strategies for the Design of this compound Derivatives

| Modification Type | Position | Example Modification | Purpose |

| N-Terminal Modification | Arginine (N-terminus) | Acetylation | Increases stability by blocking N-terminal degradation. sigmaaldrich.com |

| Arginine (N-terminus) | Lipidation (e.g., Palmitoylation) | Increases hydrophobicity and membrane permeability. beilstein-journals.orgsb-peptide.com | |

| C-Terminal Modification | Phenylalanine (C-terminus) | Amidation | Neutralizes charge, increases stability against carboxypeptidases. sigmaaldrich.com |

| Side-Chain Modification | Arginine | Varying side-chain length (e.g., Agb, Agh) | Alters conformational flexibility and interaction energetics. nih.gov |

| Phenylalanine | Ring substitution (e.g., p-Fluoro-Phe) | Probes electronic and steric effects in binding interactions. | |

| Non-Canonical Amino Acid (ncAA) Incorporation | Arginine or Phenylalanine position | Replacement with an ncAA | Introduces novel chemical properties, fluorescent tags, or bio-orthogonal handles. nih.govnih.gov |

Cyclization Strategies for this compound Constrained Analogs

Cyclization is a paramount strategy in medicinal chemistry for transforming flexible linear peptides into conformationally constrained analogs, which often exhibit enhanced stability, receptor affinity, and selectivity. nih.govresearchgate.net For peptides containing the this compound (Arg-Phe) motif, several cyclization methods can be employed to restrict the peptide's structure and improve its pharmacological properties. These strategies primarily involve forming a covalent bond between different parts of the peptide, such as head-to-tail, side-chain-to-side-chain, or through the introduction of synthetic staples. mun.ca

Head-to-Tail Cyclization: This is the most common form of peptide cyclization, where the N-terminal amine forms an amide bond with the C-terminal carboxylic acid. researchgate.netnih.gov For a sequence containing Arg-Phe, this would result in a cyclic peptide where the backbone itself forms the ring. The synthesis is typically performed on a solid support to minimize intermolecular reactions that can lead to dimerization or polymerization. mun.ca The linear peptide is often assembled using standard Fmoc-based solid-phase peptide synthesis (SPPS), after which the terminal protecting groups are removed to allow for the intramolecular amide bond formation. nih.gov However, head-to-tail cyclization of short peptides (fewer than seven residues) can be challenging, sometimes resulting in low yields due to steric hindrance or unfavorable ring strain. mun.ca The choice of coupling reagents, such as PyBOP or HATU, is critical to facilitate the reaction and minimize side reactions like epimerization. mun.ca

Side-Chain to Side-Chain Cyclization: This approach creates a cyclic structure by linking the side chains of two amino acids within the peptide sequence. nih.gov In a peptide containing an Arg-Phe motif, the guanidinium group of Arginine can be a site for cyclization. A novel method involves the N-terminus to arginine side-chain cyclization, which has been shown to produce potent cyclic oligopeptidic ligands. nih.gov This strategy can significantly increase binding affinity compared to linear precursors. nih.gov Another common strategy is to form a lactam bridge by linking the side chain of an acidic amino acid (like Aspartic or Glutamic acid) with a basic one (like Lysine (B10760008) or a modified Arginine analog). researchgate.net While Phenylalanine's side chain is chemically inert, it can be replaced with a modified analog containing a reactive group to participate in cyclization. Alternatively, other residues in the peptide chain flanking the Arg-Phe motif can be used as anchor points for the cyclization.

Peptide Stapling: Stapling is a technique used to lock a peptide into a specific secondary structure, most commonly an α-helix. researchgate.net This is achieved by introducing two non-natural amino acids with olefin-bearing side chains (e.g., α-methyl, α-alkenylglycine) into the peptide sequence, typically at the i and i+4 or i and i+7 positions. researchgate.netmdpi.com A ring-closing metathesis reaction then forms an all-hydrocarbon "staple" that braces the helix. mdpi.comnih.gov This conformational reinforcement can enhance target affinity, proteolytic resistance, and cell permeability. mdpi.com For an Arg-Phe containing peptide intended to mimic an α-helical protein interface, flanking residues could be replaced with these specialized amino acids to enforce the desired conformation.

A summary of these strategies is presented in the table below.

| Cyclization Strategy | Description | Key Features & Requirements | Relevance to Arg-Phe Peptides |

| Head-to-Tail | The N-terminal amine is covalently linked to the C-terminal carboxyl group. nih.gov | Requires deprotection of both termini; often performed on solid support under high dilution to favor intramolecular reaction. mun.ca | Applicable to any peptide containing the Arg-Phe sequence to create a backbone-cyclized analog. |

| Side-Chain to Side-Chain | Covalent linkage between the side chains of two amino acid residues within the sequence. nih.gov | Requires amino acids with reactive side-chain functionalities (e.g., amino and carboxyl groups) and orthogonal protecting groups. nih.govresearchgate.net | The Arg side chain can be a participant; Phenylalanine may need to be substituted with a functionalized analog. A common approach is N-terminus to Arg side-chain cyclization. nih.gov |

| Hydrocarbon Stapling | A synthetic brace is formed between two olefin-containing non-natural amino acid side chains via ring-closing metathesis. researchgate.netnih.gov | Used to stabilize α-helical conformations. researchgate.net Requires incorporation of specialized amino acids during synthesis and a Grubbs catalyst for the metathesis reaction. nih.gov | Can be used in longer peptides containing Arg-Phe to enforce an α-helical structure, important for mimicking protein interaction domains. researchgate.net |

This compound in Peptidomimetic Design

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. longdom.orgupc.edu The this compound (Arg-Phe) motif, combining a cationic/hydrophilic residue with an aromatic/hydrophobic one, serves as a valuable scaffold in peptidomimetic design, particularly for targeting protein-protein interactions (PPIs). nih.gov

Rational Design Principles for this compound-Based Peptidomimetics

The rational design of Arg-Phe-based peptidomimetics is guided by the distinct physicochemical properties of the two amino acid side chains and their potential interactions with biological targets.

Arginine Mimicry : The guanidinium group of arginine is positively charged and can form strong ionic interactions (salt bridges) with negatively charged residues like aspartate and glutamate (B1630785) on a target protein. mdpi.com It is also an excellent hydrogen bond donor. researchgate.net Furthermore, the planar guanidinium group can engage in cation-π interactions with aromatic residues like tryptophan, tyrosine, or phenylalanine. nih.gov Peptidomimetic design often focuses on retaining or mimicking this cationic character to preserve binding affinity. nih.gov Modifications can include using non-natural amino acids that replicate the charge and shape of the guanidinium group to enhance stability or fine-tune basicity. nih.gov

Phenylalanine Mimicry : The phenyl group of phenylalanine provides a bulky, hydrophobic side chain that can fit into hydrophobic pockets on a protein surface. rsc.org Its aromatic ring is also crucial for forming hydrophobic and aromatic-aromatic stacking interactions. acs.org As noted, it can also act as the π-system in a cation-π interaction with a positively charged group, such as the guanidinium of an arginine residue, either intramolecularly to stabilize a specific conformation or intermolecularly with a partner protein. mdpi.com

Combined Cationic-Aromatic Motif : The combination of a cationic center and an adjacent aromatic ring is a common feature in ligands that bind to protein surfaces. This motif allows for simultaneous engagement with both charged and hydrophobic binding pockets, a principle often exploited in drug design. Designing peptidomimetics based on the Arg-Phe scaffold involves positioning these two functional groups in a specific three-dimensional orientation to match the target's pharmacophore. This can be achieved by using constrained backbones or scaffolds that lock the relative orientation of the arginine and phenylalanine mimetic side chains. upc.edu

Mimicry of Secondary Structural Conformations using this compound Scaffolds

A primary goal of peptidomimetic design is to mimic bioactive secondary structures like β-turns and α-helices, which are often the key recognition elements in PPIs. nih.govnih.gov

β-Turn Mimicry : β-turns are structures where the peptide backbone reverses its direction, a common feature in receptor-binding loops. acs.org The Arg-Phe sequence can be part of a natural β-turn. To create a stable mimetic, the flexible peptide backbone can be replaced with a rigid organic scaffold that projects the arginine and phenylalanine side chains in the same spatial orientation as the native turn. nih.govgla.ac.uk For example, libraries of β-turn mimetics have been successfully designed to target opioid receptors by mimicking the Tyr-Pro-Trp/Phe motif, demonstrating that side chain combinations are critical for potent and selective binding. nih.gov Similarly, an Arg-Phe sequence could be incorporated into such a library to screen for new biological activities. The design of these mimics often relies on constraining the four residues of a turn (labeled i to i+3) into the required conformation. acs.org

β-Sheet and β-Hairpin Mimicry : The Arg-Phe motif can also be found within β-sheets. Research has shown that peptides containing Arg-Phe can self-assemble into structures with an antiparallel β-sheet conformation. nih.gov Mimicking β-hairpins (two antiparallel β-strands connected by a turn) can be achieved by using templates that induce the necessary hydrogen bonding between the strands. rsc.org For instance, a D-Pro-L-Pro template can be used to nucleate a β-hairpin structure in a peptide sequence containing Arg-Phe, thereby stabilizing a conformation relevant for biological interaction. rsc.org

Computational Approaches in this compound Peptidomimetic Development

Computational modeling is an indispensable tool for the development of peptidomimetics, providing insights into structure, dynamics, and binding that guide rational design. nih.gov

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For Arg-Phe peptidomimetics, docking studies can be used to screen virtual libraries of compounds and prioritize those that place the arginine and phenylalanine side chains in favorable binding pockets. mdpi.comresearchgate.net For example, docking has been used to study how phenylalanine analogs as arginine mimetics bind to dengue virus protease, showing that the position of substituents on the phenyl ring significantly affects inhibitory activity. nih.gov Such studies help in understanding the structure-activity relationship (SAR) and in optimizing lead compounds.

Molecular Dynamics (MD) Simulations : MD simulations are used to study the conformational flexibility and stability of peptides and peptidomimetics in a simulated physiological environment, often including water and lipid membranes. mun.ca These simulations can reveal how a molecule like an Arg-Phe analog behaves over time, what conformations it prefers, and how it interacts with its surroundings. nih.govmdpi.com For example, MD simulations have been used to study the binding of arginine-rich peptides to membranes, showing that strong interactions between arginine side chains and lipid phosphate (B84403) groups anchor the peptide to the surface. mdpi.com Simulations can also assess the stability of designed secondary structure mimics, such as β-hairpins, confirming whether the intended fold is maintained in solution. acs.org

Free Energy Calculations : Methods like Free Energy Perturbation (FEP) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding affinity of a ligand to its target. nih.govmdpi.com These calculations are computationally intensive but provide a more quantitative prediction of binding strength than docking alone. They have been used to show that basic residues like arginine can form energetically favorable pairs with aromatic residues like phenylalanine in both aqueous and nonpolar environments, which can facilitate peptide insertion into membranes and stabilize the bound state. mdpi.com This information is critical for designing potent inhibitors and cell-penetrating peptides.

| Computational Method | Application in Arg-Phe Peptidomimetic Development | Key Insights Provided |

| Molecular Docking | Predicts the binding mode and affinity of Arg-Phe analogs to a target protein. nih.govnih.gov | Identifies key interactions (H-bonds, salt bridges, hydrophobic contacts), guides lead optimization, and enables virtual screening. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior and conformational landscape of Arg-Phe peptidomimetics in solution or membranes. mun.canih.gov | Assesses conformational stability of mimics, reveals preferred structural states, and characterizes interactions with solvent and target molecules over time. mdpi.com |

| Free Energy Calculations (e.g., FEP, MM/GBSA) | Quantifies the binding free energy (affinity) of Arg-Phe analogs to their biological target. nih.govmdpi.com | Provides quantitative ranking of compound potency, elucidates the energetic contribution of specific residues (Arg, Phe) to binding. mdpi.com |

Enzymatic Interactions and Degradation Pathways Involving Arginylphenylalanine

Arginylphenylalanine as a Substrate for Proteolytic Enzymes

The cleavage of the peptide bond in this compound is a hydrolytic reaction catalyzed by peptidases. The susceptibility of this dipeptide to enzymatic action depends on the specificity of the enzyme's active site, particularly its ability to accommodate the N-terminal arginine (P1 position) and the adjacent phenylalanine (P1' position).

Identification and Characterization of this compound-Specific Proteases

While no enzyme is known to be exclusively specific for this compound, certain classes of peptidases are well-characterized to process such N-terminal dipeptides. Among the most relevant is Dipeptidyl Peptidase III (DPP III, EC 3.4.14.4).

DPP III is a zinc-dependent metallopeptidase belonging to the M49 family. longdom.org It is a cytosolic enzyme, also found in the cell membrane, that sequentially cleaves dipeptides from the N-termini of various bioactive peptides, including enkephalins and angiotensins. longdom.orgwikipedia.org Its broad substrate specificity allows it to hydrolyze peptides of varying lengths and compositions, making it a strong candidate for the degradation of this compound. longdom.org Human DPP III (hDPP III) is a two-domain protein that undergoes a significant conformational change upon substrate binding. nih.govresearchgate.net Its activity is implicated in several physiological processes, including pain modulation and the response to oxidative stress. longdom.org

Table 1: Characteristics of Human Dipeptidyl Peptidase III (hDPP III)

| Property | Description |

|---|---|

| Enzyme Class | Exopeptidase / Metallo-protease |

| EC Number | 3.4.14.4 |

| MEROPS Family | M49 |

| Cofactor | Zinc (Zn²⁺) |

| Cellular Location | Cytosol, Cell Membrane |

| Function | Cleaves dipeptides from the N-terminus of peptide substrates. |

| Physiological Roles | Pain modulation, oxidative stress response, blood pressure regulation. longdom.org |

Kinetic and Mechanistic Studies of this compound Proteolytic Cleavage

Direct kinetic studies on the hydrolysis of the this compound dipeptide are not extensively documented. However, the kinetic parameters of human DPP III have been determined using analogous substrates, such as di-arginyl-2-naphthylamide (Arg-Arg-2NA), which provides insight into the enzyme's efficiency with arginine-containing substrates.

A study on human DPP III variants demonstrated that the wild-type enzyme efficiently hydrolyzes Arg-Arg-2NA. irb.hr The kinetic data from this model substrate suggest that DPP III is highly active on dipeptides with a basic residue in the first position.

Table 2: Kinetic Parameters of Wild-Type Human DPP III with a Model Substrate

| Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|

| Arg-Arg-2NA | 3.7 ± 1.1 | 21.5 ± 2.1 | 5.81 x 10⁶ |

Data from a study on human DPP III specificity, determined at pH 7.4 and 25°C. irb.hr

The mechanism of cleavage by DPP III involves the binding of the peptide substrate within a cleft between the enzyme's two domains. This induces a hinge-like conformational change, enclosing the substrate in a "closed" form. nih.gov This positions the scissile peptide bond adjacent to the catalytic zinc ion, which, along with key amino acid residues, activates a water molecule for a nucleophilic attack on the peptide bond's carbonyl carbon, leading to hydrolysis. nih.govresearchgate.net

Substrate Specificity Profiling of Proteases Towards this compound

The substrate specificity of proteases is determined by the shape and chemical environment of their substrate-binding pockets (subsites). For the hydrolysis of this compound, the S1 and S1' subsites of the enzyme are critical.

In the case of DPP III, the enzyme shows a preference for certain residues in the P1 and P2 positions of its substrates (which correspond to the Arginine and a preceding amino acid, respectively, in a longer peptide, or just the Arginine for the dipeptide itself). Site-directed mutagenesis studies of human DPP III have revealed that the residue Asp496, located in the S2 subsite, is crucial for the enzyme's specificity toward substrates with a basic amino acid like arginine. irb.hr This aspartate residue likely forms a favorable electrostatic interaction with the positively charged guanidinium (B1211019) group of the arginine side chain, anchoring the substrate for efficient catalysis. irb.hr

Other proteases, such as trypsin, are known to cleave C-terminal to arginine residues. This specificity is conferred by a deep S1 binding pocket containing a negatively charged aspartate residue at its base, which accommodates the long, positively charged arginine side chain. While trypsin primarily acts as an endopeptidase on larger proteins, its defined S1 pocket highlights the common principle of using an acidic residue to recognize and bind arginine.

Mechanisms of this compound Enzymatic Hydrolysis

The enzymatic hydrolysis of this compound results in the release of its constituent amino acids, which are then available for cellular metabolism. The process is dependent on precise molecular recognition between the enzyme and the dipeptide substrate.

Investigation of Hydrolysis Products and Pathways in Biological Contexts

The direct enzymatic hydrolysis of the peptide bond in this compound yields two products: L-Arginine and L-Phenylalanine.

Once released, these amino acids enter the general amino acid pool and are directed into various well-established metabolic pathways.

Table 3: Hydrolysis Products of this compound and Their Metabolic Fates

| Hydrolysis Product | Major Subsequent Metabolic Pathways |

|---|---|

| L-Arginine | - Urea Cycle: Converted to ornithine and urea. - Nitric Oxide Synthesis: Serves as the substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO) and citrulline. - Creatine Synthesis: Acts as a precursor for the synthesis of creatine. - Polyamine Synthesis: Can be converted to ornithine, a precursor for polyamines. |

| L-Phenylalanine | - Tyrosine Synthesis: Irreversibly hydroxylated to form L-Tyrosine by phenylalanine hydroxylase. - Catabolism: Following conversion to tyrosine, it can be further broken down into fumarate (B1241708) (glucogenic) and acetoacetate (B1235776) (ketogenic). |

These pathways are fundamental for nitrogen excretion, cell signaling, energy production, and the synthesis of other vital biomolecules.

Enzyme-Substrate Recognition and Catalytic Mechanisms of Hydrolytic Enzymes

The catalytic mechanism of human DPP III provides a detailed model for the hydrolysis of this compound. The enzyme consists of two domains, an upper and a lower domain, that form a deep cleft where the substrate binds. nih.govresearchgate.net

Enzyme-Substrate Recognition: The binding of a peptide substrate like this compound into the active site cleft triggers a large "hinge-bending" motion, causing the two domains to clamp down on the substrate. nih.gov This closed conformation shields the reaction from the solvent and precisely orients the substrate. The N-terminal amino group of the arginine residue and its side chain are recognized by specific residues within the enzyme's binding pockets. As noted, Asp496 plays a key role in recognizing the arginine side chain. irb.hr The phenylalanine residue would occupy the S1' subsite.

The zinc ion coordinates with the carbonyl oxygen of the scissile peptide bond and a water molecule, polarizing them.

A nearby glutamate (B1630785) residue (Glu508 in hDPP III) acts as a general base, abstracting a proton from the zinc-bound water molecule.

The resulting hydroxide (B78521) ion performs a nucleophilic attack on the carbonyl carbon of the peptide bond, forming a tetrahedral intermediate.

This unstable intermediate is stabilized by the zinc ion and other active site residues.

A proton is transferred to the nitrogen atom of the peptide bond, likely mediated by another active site residue (e.g., His568), leading to the cleavage of the C-N bond and the release of the two product amino acids.

This mechanism allows for the efficient and specific hydrolysis of dipeptides like this compound.

Involvement of this compound in Protein Degradation Pathways

The constituent amino acids of this compound, particularly arginine, play a crucial role in signaling for protein degradation through major cellular pathways. This process is fundamental for maintaining protein homeostasis, regulating cellular processes, and eliminating damaged or misfolded proteins. wikipedia.orgdundee.ac.uk

The Ubiquitin-Proteasome System (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells. dundee.ac.uknih.gov It involves tagging substrate proteins with a chain of a small regulatory protein called ubiquitin. wikipedia.org This polyubiquitin (B1169507) chain acts as a "molecular kiss of death," marking the protein for recognition and degradation by a large protein complex known as the 26S proteasome. wikipedia.orgcellsignal.com

The specific amino acid at the N-terminus of a protein can directly influence its half-life, a principle known as the "N-end rule." Arginine is recognized as a primary destabilizing residue. When exposed at the N-terminus of a protein, it is recognized by specific E3 ubiquitin ligases, the components of the UPS that confer substrate specificity. nih.gov This recognition leads to the protein's ubiquitination and subsequent destruction by the proteasome. dundee.ac.uknih.gov This pathway, now more broadly termed the Arg/N-degron pathway, is critical for regulating the turnover of a wide range of proteins involved in processes like cell cycle control, stress response, and DNA repair. nih.govnih.gov

A "degron" is a specific sequence within a protein that signals for its degradation. dundee.ac.ukh1.conih.gov In addition to N-terminal signals (N-degrons), C-terminal amino acids can also act as degrons (C-degrons). A C-terminal arginine residue (Arg/C-degron) is a potent signal for degradation. h1.conih.gov

Recent structural and biochemical studies have elucidated the molecular mechanism for this recognition. A specific family of E3 ligases, the Cullin 2-RING Ligases (CRL2), use substrate adapter proteins named FEM1A, FEM1B, and FEM1C to recognize Arg/C-degrons. h1.conih.govresearchgate.net These FEM1 proteins act as the specific receptors for the arginine-terminated substrates. h1.coresearchgate.net Structural analyses have revealed that FEM1A and FEM1C recognize C-degrons with the motif -K/R-X-R, while FEM1B is selective for C-degrons ending in -G-L-X-R. h1.co This interaction between the FEM1 adapter protein and the Arg/C-degron efficiently targets the substrate protein for ubiquitination by the CRL2 complex, controlling its turnover via the proteasome. h1.conih.gov

Table 2: Recognition of Arginine-Terminated Degrons by E3 Ligases This table is interactive. You can sort and filter the data.

| E3 Ligase Complex | Substrate Receptor | Recognized Degron Type | Specific Motif Recognized | Reference |

|---|---|---|---|---|

| CRL2FEM1A/C | FEM1A / FEM1C | Arg/C-degron | C-degrons ending with -K/R-X-R | h1.co |

| CRL2FEM1B | FEM1B | Arg/C-degron | C-degrons ending with -G-L-X-R | h1.co |

| UBR1 (Yeast) | UBR box | Arg/N-degron | N-terminal Arginine | dundee.ac.uk |

| PRT6 (Plants) | UBR box-like | Arg/N-degron | N-terminal Arginine, Lysine (B10760008), Histidine | nih.gov |

Besides the proteasome, the lysosome is another major site of protein degradation within the cell. wikipedia.org Lysosomes are organelles filled with various hydrolytic enzymes, collectively known as cathepsins, which can break down proteins and peptides into their constituent amino acids. acs.org This pathway can be non-selective, such as during starvation when bulk degradation of cellular components occurs, or selective for specific proteins containing a particular peptide motif (e.g., KFERQ). youtube.comnih.gov

Once larger proteins are broken down into smaller peptides within the lysosome, these peptides are further processed. Lysosomes contain exopeptidases that are responsible for this final stage of proteolysis. acs.org For a dipeptide like this compound, enzymes such as dipeptidases would cleave the peptide bond, releasing free arginine and phenylalanine. Additionally, the lysosomal exopeptidase Cathepsin B removes dipeptides from the C-terminus of peptides, while Cathepsin H removes single amino acids from the N-terminus. acs.org The resulting free amino acids are then transported out of the lysosome and back into the cytosol, where they can be reused for new protein synthesis. acs.org

Molecular Recognition and Biological Transport of Arginylphenylalanine

Mechanisms of Arginylphenylalanine Transport Across Cellular Membranes

The transport of the dipeptide this compound across cellular membranes is a multifaceted process, likely mediated by transporters that recognize its constituent parts: a cationic amino acid (arginine) and a large neutral aromatic amino acid (phenylalanine). While direct transport studies on the intact dipeptide are limited, the behavior of its components suggests the involvement of several key amino acid transporter systems. The hydrophobic nature of the cell membrane generally restricts the passage of charged particles like amino acids, necessitating protein channels and transporters for movement into and out of the cell. youtube.com This transport can be passive, moving down a concentration gradient, or active, requiring energy to move against a gradient. youtube.comyoutube.com

Identification of Amino Acid Transporter Systems (e.g., NBAT, LAT1, System y+, PQLC2)

Several solute carrier (SLC) families are implicated in the transport of arginine and phenylalanine. wikipedia.org

NBAT (Neutral and Basic Amino Acid Transporter, also known as SLC7A9 when complexed with SLC3A1): This transporter is a key candidate for mediating the movement of a molecule like this compound due to its known specificity. Studies using cRNA-injected Xenopus oocytes have shown that NBAT facilitates the transport of both L-arginine and L-phenylalanine. nih.govnih.gov Research indicates that mutual competitive inhibition occurs between arginine and phenylalanine for the NEM-resistant transport component induced by NBAT, suggesting they share a single transporter mechanism. nih.govnih.gov This system appears to have distinct but overlapping binding sites for its cationic and zwitterionic substrates. nih.gov

LAT1 (L-type Amino Acid Transporter 1, SLC7A5): As a primary transporter of large neutral amino acids, LAT1 is responsible for the uptake of phenylalanine. solvobiotech.comnih.gov It functions as an obligatory antiporter, often exchanging an extracellular amino acid for an intracellular one, such as glutamine. solvobiotech.commdpi.com LAT1 is prominently expressed at biological barriers like the blood-brain barrier. solvobiotech.com For a compound to be a substrate, it generally requires a free carboxyl and an amino group, a structural condition that may limit the transport of the intact this compound dipeptide, which possesses a peptide bond. researchgate.net

System y+ (Cationic Amino Acid Transporter, CAT): This system is a primary route for the cellular uptake of cationic amino acids like L-arginine. nih.govumassmed.edu In human intestinal Caco-2 cells, system y+ activity is well-documented and shown to be sodium-independent. nih.gov Its capacity for arginine transport can be regulated based on the cell's differentiation state. nih.gov Given its high affinity for arginine, system y+ is a probable pathway for interactions involving the arginine moiety of the dipeptide. nih.gov

PQLC2 (PQ-loop repeat-containing protein 2, SLC66A1): This protein is a lysosomal transporter responsible for the efflux of cationic amino acids, including arginine, lysine (B10760008), and histidine, from the lysosomal lumen into the cytosol. nih.govreactome.org It functions as a uniporter, meaning its transport activity is not directly coupled to other ions like protons, which is unusual for lysosomal transporters. cystinosisresearch.orgnih.gov This allows for bidirectional transport across the organelle membrane, playing a crucial role in amino acid homeostasis and nutrient sensing. nih.govcystinosisresearch.org

Table 1: Overview of Relevant Amino Acid Transporter Systems

| Transporter | Gene (Human) | Substrates | Transport Mechanism | Key Locations |

|---|---|---|---|---|

| NBAT | SLC7A9/SLC3A1 | Neutral and basic amino acids (e.g., Phenylalanine, Arginine) | Antiporter | Apical membrane of epithelial cells (kidney, intestine) |

| LAT1 | SLC7A5/SLC3A2 | Large neutral amino acids (e.g., Phenylalanine, Leucine) solvobiotech.com | Obligatory Antiporter solvobiotech.com | Blood-brain barrier, placenta, proliferating cells solvobiotech.comnih.gov |

| System y+ | e.g., SLC7A1 (CAT1) | Cationic amino acids (e.g., Arginine, Lysine) nih.gov | Facilitated Diffusion / Antiporter | Ubiquitous |

| PQLC2 | SLC66A1 | Cationic amino acids (e.g., Arginine, Lysine, Histidine) reactome.org | Uniporter cystinosisresearch.orgnih.gov | Lysosomal membrane nih.gov |

Kinetic Characterization of this compound Transport Activity

The kinetic properties of this compound transport have not been directly characterized. However, kinetic data for its constituent amino acids provide insight into the potential efficiency of its interaction with their respective transporters.

LAT1: The transport of L-phenylalanine via LAT1 is a high-affinity process. In Xenopus oocytes expressing LAT1, the Michaelis-Menten constant (K_m) for L-phenylalanine was determined to be approximately 14.2 µM. researchgate.net

System y+: The transport of L-arginine via system y+ in undifferentiated Caco-2 cells shows a K_m of 41 µM and a maximal velocity (V_max) of 1,094 pmol/mg/min. nih.gov In differentiated cells, the affinity remains similar (K_m = 37 µM), but the capacity decreases significantly (V_max = 320 pmol/mg/min). nih.gov

PQLC2: The transport activity of PQLC2 is voltage-dependent. Studies have shown that arginine can paradoxically act as both a substrate and an inhibitor. nih.gov The presence of arginine in the discharge compartment (the cytosol) can impair the transport cycle, a phenomenon suggesting that bound arginine facilitates the closing of the transporter's cytosolic gate. cystinosisresearch.orgnih.gov

Table 2: Kinetic Parameters for Arginine and Phenylalanine Transport

| Transporter | Substrate | K_m (µM) | V_max | Cell System/Model |

|---|---|---|---|---|

| LAT1 | L-Phenylalanine | 14.2 researchgate.net | 2.88 pmol/oocyte/min researchgate.net | Xenopus oocytes researchgate.net |

| System y+ | L-Arginine | 41 nih.gov | 1,094 pmol/mg/min nih.gov | Undifferentiated Caco-2 cells nih.gov |

| System y+ | L-Arginine | 37 nih.gov | 320 pmol/mg/min nih.gov | Differentiated Caco-2 cells nih.gov |

Cellular and Organelle-Specific Transport Dynamics (e.g., Lysosomal Transport)

The subcellular journey of this compound or its metabolites is dictated by the specific localization of transporters. A key organelle in this dynamic is the lysosome, which serves as a cellular recycling center.

The protein PQLC2 is critical for lysosomal amino acid homeostasis. nih.gov It exports cationic amino acids like arginine from the lysosome, where proteins are broken down, back into the cytosol for reuse. reactome.org This transport is essential for cellular functions and is implicated in nutrient-sensing pathways that control cell growth and metabolism. nih.govcystinosisresearch.org The ortholog of PQLC2 in C. elegans, LAAT-1, has been identified as the primary lysosomal transporter for lysine and arginine. dundee.ac.uk

Beyond its transport function, PQLC2 also acts as a receptor. researchgate.net Under conditions of amino acid starvation, it recruits a signaling complex to the lysosomal surface, linking the organelle's nutrient status to broader cellular responses. nih.govresearchgate.net The transport activity of PQLC2 is uniquely modulated by arginine, which can inhibit transport from the cytosolic side, suggesting a sophisticated feedback mechanism. nih.gov

Molecular Recognition Studies of this compound

Molecular recognition is the specific interaction between two or more molecules. For this compound, this is primarily dictated by the physicochemical properties of the arginine and phenylalanine side chains.

Investigating Interactions with Receptor Binding Sites

The specific binding of this compound to a transporter or receptor involves precise molecular interactions.

Arginine Moiety: The positively charged guanidinium (B1211019) group of arginine is a key feature for molecular recognition. It can form strong salt bridges and hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in a binding pocket. Studies on RNA aptamers selected for arginine binding show that the binding sites are specific to the side-chain guanidinium group. nih.gov In the context of PQLC2, arginine's unique ability to modulate the transporter's gating suggests a highly specific interaction within the binding site that influences the protein's conformational changes. nih.gov

Phenylalanine Moiety: For transporters like LAT1, recognition involves both the amino acid backbone and the side chain. Substrate binding is dependent on a free amino and carboxyl group, and hydrophobic interactions between the substrate's side chain and the binding site are crucial. researchgate.net Larger molecules may act as blockers rather than substrates if their size or lipophilicity is too great. researchgate.net

Influence of Aromatic Residues on Molecular Recognition (e.g., Phenylalanine Moiety)

The aromatic ring of the phenylalanine residue plays a significant role in molecular recognition, primarily through non-covalent interactions.

Hydrophobic and Aromatic Interactions: The phenylalanine side chain is highly hydrophobic and can engage in van der Waals forces and hydrophobic interactions within a nonpolar binding pocket. Furthermore, the aromatic ring can participate in π-stacking interactions with other aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a receptor or transporter. nih.gov These interactions are critical for stabilizing the ligand-receptor complex.

Role in Aggregation and Binding: While aromaticity itself has been debated as a driving force, the properties associated with aromatic residues—namely their hydrophobicity and propensity to form β-sheet structures—are known to promote molecular assembly and aggregation. nih.gov In the context of protein-RNA interactions, the combination of arginine and aromatic residues has been shown to be a key driver of molecular condensation, highlighting the synergistic role these two residue types can play in molecular recognition events. nih.gov For a molecule like this compound, the presence of both a cationic guanidinium group and a large aromatic ring provides a bivalent nature that could facilitate complex and high-affinity interactions with biological targets.

Supramolecular Complexation and Host-Guest Interactions for this compound

The unique structural composition of this compound, featuring a cationic guanidinium group from the arginine residue and an aromatic phenyl group from the phenylalanine residue, makes it an interesting candidate for molecular recognition studies through supramolecular complexation. Host-guest chemistry explores the non-covalent binding of a smaller "guest" molecule, such as this compound, within the cavity or to the surface of a larger "host" molecule. While specific studies focusing exclusively on the host-guest interactions of the this compound dipeptide are limited, a comprehensive understanding can be extrapolated from research on its constituent amino acids and related peptide structures with various macrocyclic hosts. The primary forces driving these interactions include hydrogen bonding, electrostatic interactions (such as ion-dipole and cation-π), and hydrophobic effects. nih.gov

The principal families of host molecules relevant to the binding of this compound are calixarenes, cyclodextrins, and cucurbiturils. Each of these macrocycles possesses distinct structural features that allow for selective interactions with the different moieties of the dipeptide.

Interactions with Calixarenes:

Calixarenes are macrocyclic compounds that can be functionalized to create specific binding pockets. nih.govrsc.org Water-soluble calixarenes, such as those bearing sulfonate groups, have shown a notable affinity for cationic amino acids. rsc.org The binding is often driven by a combination of electrostatic interactions and cation-π interactions, where the positively charged guanidinium group of the arginine residue in this compound could interact favorably with the electron-rich aromatic cavities of the calixarene. nih.gov Some studies have proposed that for such interactions, the amino acid may be located outside the main cavity, interacting with the functional groups on the calixarene's rim. nih.gov Research on the complexation of various amino acids has shown that both 1:1 and 1:2 host-guest stoichiometries are possible, depending on the size of the calixarene. nih.gov For instance, microcalorimetry has been used to demonstrate that calix semmelweis.huarene sulfonates form weak 1:1 complexes with arginine in water. nih.gov

Inclusion Complexation with Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them suitable for encapsulating nonpolar guest molecules in aqueous solutions. scienceasia.org The phenylalanine residue of this compound, with its hydrophobic phenyl group, is an ideal candidate for inclusion within a cyclodextrin (B1172386) cavity.

Detailed studies using 1H NMR spectroscopy and molecular docking have investigated the complexation of L-phenylalanine with β-cyclodextrin. scienceasia.org These studies confirm the formation of a 1:1 inclusion complex where the aromatic ring of phenylalanine is situated inside the toroidal cavity of the β-cyclodextrin. scienceasia.org The stability of such complexes is moderate, indicating a dynamic and reversible binding process. scienceasia.org

| Host | Guest | Stability Constant (Kstb) | Method | Reference |

| β-cyclodextrin | L-Phenylalanine | 25.5 M⁻¹ | 1H NMR | scienceasia.org |

| Table 1: Stability constant for the 1:1 inclusion complex of β-cyclodextrin with L-Phenylalanine in D₂O solution at 300 K. |

Modified cyclodextrins have also been explored to enhance binding affinity and selectivity. For example, studies on the complexation of the phenylalanine anion with β-cyclodextrin and a modified aminocyclodextrin have yielded different stability constants, highlighting the tunability of these host-guest systems. rsc.org

Complexation with Cucurbiturils:

Cucurbiturils, particularly cucurbit nih.govuril (CB nih.gov), are highly effective hosts for cationic and aromatic guests in aqueous solutions. nih.gov The portals of cucurbiturils are rich in carbonyl groups, which can engage in strong ion-dipole interactions with cationic species like the guanidinium group of arginine. nih.govqueensu.ca Furthermore, the hydrophobic cavity of CB nih.gov is of an appropriate size to encapsulate the phenyl ring of the phenylalanine residue. This dual binding capability suggests that CB nih.gov could form very stable complexes with this compound.

Research on the interaction of cucurbiturils with the guanidinium ion has demonstrated the formation of stable complexes. tandfonline.comresearchgate.net In some cases, two guanidinium ions can act as "caps" for the cucurbituril (B1219460) cage, creating a closed supramolecular container. tandfonline.com The ability of CB nih.gov to also bind aromatic molecules like toluene (B28343) (a close structural analog to the side chain of phenylalanine) further supports the potential for strong binding to this compound. tandfonline.comresearchgate.net The formation of both 1:1 and 2:1 host-guest complexes with various guests has been observed, suggesting complex binding equilibria are possible. queensu.ca

In a biological context, the principles of these interactions are mirrored in the way arginine-containing dipeptides interact with biological structures. For example, arginine-glycine dipeptide repeats have been shown to interact with the nuclear pore complex through a combination of cation-π and hydrophobic interactions with phenylalanine-glycine units, demonstrating the biological relevance of the same forces that govern synthetic host-guest chemistry. nih.gov

Biological Signaling and Cellular Responses Mediated by Arginylphenylalanine

Modulation of Intracellular Signaling Pathways by Arginylphenylalanine (In Vitro Studies)

In vitro studies have extensively documented how individual amino acids, including arginine and phenylalanine, act as signaling molecules to modulate key intracellular pathways that govern cell growth, metabolism, and survival.

Investigation of Amino Acid Sensing Mechanisms (e.g., TOR Signaling Pathway)

The mechanistic Target of Rapamycin (mTOR) signaling pathway, particularly mTOR Complex 1 (mTORC1), is a central regulator of cell growth that responds to nutrient availability, with amino acids being a critical input. imrpress.comresearchgate.net Arginine and leucine (B10760876) are considered two of the most important amino acids for mTORC1 activation. imrpress.com The process involves a complex machinery of sensor proteins that detect amino acid levels and signal to mTORC1, which is located at the lysosomal surface. researchgate.net

Studies on various cell types have demonstrated that L-arginine stimulates the mTOR signaling pathway, leading to the phosphorylation of its downstream effectors, such as p70 ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.govnih.govnih.gov For instance, in porcine trophectoderm cells and chicken enterocytes, increasing concentrations of L-arginine led to a dose-dependent increase in the phosphorylation of mTOR and its downstream targets. nih.govnih.gov Similarly, studies in bovine mammary epithelial cells have shown that phenylalanine regulates milk protein synthesis through the mTOR signaling pathway. mdpi.com While direct evidence for this compound is scarce, a study on the Arginine-Arginine dipeptide found that it could promote αS1-casein synthesis, with the positive effects potentially related to the activation of the mTOR signaling pathway. nih.gov

Table 1: In Vitro Studies on Amino Acid and Dipeptide Effects on TOR Signaling

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| L-Arginine | Porcine Trophectoderm Cells | Increased phosphorylation of mTOR, p70S6K, and 4EBP1. | nih.gov |

| L-Arginine | Chicken Enterocytes | Upregulated mRNA abundances of TOR, 4E-BP1, and S6K1. | nih.gov |

| Phenylalanine | Bovine Mammary Epithelial Cells | Regulated casein synthesis via the mTOR signaling pathway. | mdpi.com |

This compound's Influence on PI3K/Akt and MAPK Signaling Cascades

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a multitude of cellular processes including proliferation, survival, and stress responses. nih.govcreative-diagnostics.comkegg.jpnih.gov

The interplay between amino acid availability and these pathways is complex. For example, prolonged deprivation of arginine has been shown to induce a PI3K/Akt-dependent reactivation of mTORC1. nih.gov Conversely, arginine deprivation in some cancer cell lines can lead to the activation of MAPK-dependent pathways which may counteract pro-apoptotic signaling. nih.gov The PI3K/Akt pathway itself is a central regulator of cell metabolism and growth, often activated by growth factors, leading to a cascade of phosphorylation events that ultimately affect cell survival and proliferation. cellsignal.com

The MAPK family includes several key kinases such as ERK, JNK, and p38, which are activated by various extracellular stimuli and regulate diverse cellular responses from proliferation and differentiation to apoptosis. nih.govyoutube.com While direct studies on this compound are lacking, research on poly-L-arginine has shown it can synergistically act with LPS to promote the release of inflammatory cytokines through the activation of p38 and ERK signaling pathways in airway epithelial cells. nih.gov

Cellular Responses and Adaptive Mechanisms to this compound Exposure in Model Systems

Cells employ a variety of adaptive mechanisms to respond to changes in their nutrient environment, including alterations in gene expression and the activation of stress response pathways to maintain homeostasis.

Gene Expression and Proteomic Changes in Response to this compound Metabolites

The availability of specific amino acids can lead to significant changes in a cell's transcriptome and proteome. Arginine methylation is a widespread post-translational modification that affects proteins involved in numerous cellular processes, including RNA processing, DNA repair, and cell signaling. nih.govbuffalo.edu Global proteomic analyses have identified hundreds of arginine-methylated proteins, highlighting the broad impact of this modification. buffalo.edursc.org

In terms of gene expression, studies in chicken intestinal epithelial cells have shown that L-arginine upregulates the expression of genes within the TOR signaling pathway. nih.gov In the bacterium Streptococcus mutans, a deficiency in the arginine-histidine-rich C (AhrC) regulator led to the significant upregulation of genes related to arginine biosynthesis. nih.gov Furthermore, weighted gene co-expression network analysis has been utilized to identify key hub genes and pathways in diseases like acute myeloid leukemia, demonstrating the power of systems-level analysis to understand gene regulation. nih.govarxiv.org However, specific transcriptomic or proteomic studies analyzing the cellular response to the this compound dipeptide have not been reported in the reviewed literature.

Role in Cellular Homeostasis and Stress Response Pathways (e.g., Endoplasmic Reticulum Stress)

Cellular homeostasis involves a complex network of regulatory mechanisms that allow cells to maintain a stable internal environment. creative-diagnostics.com A critical component of this is the endoplasmic reticulum (ER), which can become stressed by an accumulation of unfolded or misfolded proteins, often triggered by factors like nutrient deprivation. youtube.commdpi.comyoutube.com

Studies have shown that both the deprivation of arginine and exposure to high concentrations of arginine can induce ER stress. nih.govnih.gov Arginine deprivation in human cancer cells triggers a prolonged ER stress response and the activation of the unfolded protein response (UPR). nih.gov Similarly, high doses of arginine in an experimental model of pancreatitis led to an early activation of ER stress, indicated by the phosphorylation of PERK and the upregulation of BiP. nih.gov The UPR is an adaptive response aimed at restoring ER homeostasis, but if the stress is too severe or prolonged, it can lead to programmed cell death. mdpi.com The specific role of the this compound dipeptide in modulating cellular homeostasis or inducing ER stress remains an area for future investigation.

Interplay with Protein Synthesis and Turnover Regulation In Vitro

Amino acids are not only the building blocks of proteins but also key regulators of protein synthesis. nih.gov The mTOR pathway plays a central role in this regulation. Activation of mTOR by amino acids like arginine and leucine promotes protein synthesis by phosphorylating key targets such as S6K1 and 4E-BP1. nih.gov

In vitro experiments have consistently demonstrated that L-arginine stimulates protein synthesis and can decrease protein degradation. nih.govnih.gov In C2C12 myotubes, L-arginine was shown to enhance protein synthesis in a manner dependent on nitric oxide and the mTOR pathway. nih.gov Similarly, a study on an Arginine-Arginine dipeptide in bovine mammary epithelial cells showed it could increase the synthesis of αS1-casein, suggesting that dipeptides can be utilized by cells to promote protein production. nih.gov While these findings highlight the role of arginine and related dipeptides, specific data on how this compound directly influences the balance of protein synthesis and turnover in vitro is not available in the current body of scientific literature.

Advanced Analytical Methodologies for Arginylphenylalanine Research

Chromatographic Techniques for Separation and Quantification of Arginylphenylalanine

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For this compound, various chromatographic techniques are employed to ensure its purity and to quantify its presence in different matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound. rjptonline.org Its high resolution and sensitivity make it ideal for assessing the purity of synthesized this compound and for its quantitative determination in various samples. nih.gov

Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for the analysis of amino acids and peptides. rjptonline.orghelixchrom.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. For a polar compound like this compound, which contains both a basic guanidinium (B1211019) group from arginine and a hydrophobic phenyl group from phenylalanine, retention can be manipulated by adjusting the mobile phase composition, such as the organic solvent concentration and pH. helixchrom.comhelixchrom.com The use of ion-pairing reagents can sometimes be employed to improve the retention and peak shape of polar analytes like amino acids, though methods without these reagents are often preferred for their compatibility with mass spectrometry. helixchrom.com

The purity of this compound can be determined by analyzing a sample and observing the resulting chromatogram. A single, sharp peak at a specific retention time indicates a high degree of purity, while the presence of other peaks suggests the existence of impurities. Quantitative analysis is typically achieved by creating a calibration curve from standard solutions of known this compound concentrations. rjptonline.org The peak area of this compound in an unknown sample can then be compared to the calibration curve to determine its concentration. rjptonline.orgresearchgate.net

Table 1: HPLC Parameters for Amino Acid Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | C18 (Reversed-Phase) | chula.ac.th |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile) | chula.ac.th |

| Detection | UV Absorbance (e.g., 214 nm, 270 nm) | rjptonline.orgchula.ac.th |

| Flow Rate | 0.5 - 1.5 mL/min | rjptonline.orgchula.ac.th |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | rjptonline.orgresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the separation and identification of volatile and thermally stable compounds. For non-volatile molecules like this compound, a derivatization step is necessary to increase their volatility. nih.gov This process chemically modifies the analyte to make it suitable for GC analysis.

In the context of metabolite profiling, GC-MS can be used to detect and quantify this compound in biological fluids. nih.gov After extraction from the biological matrix, the dipeptide would be derivatized, for instance, through silylation, to block polar functional groups like amines and carboxylic acids. The resulting volatile derivative is then introduced into the gas chromatograph, where it is separated from other metabolites based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for confident identification and quantification. nih.gov The use of stable isotope-labeled internal standards can enhance the accuracy of quantification. nih.gov

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. creative-proteomics.commdpi.com This method is particularly well-suited for the analysis of charged molecules like amino acids and peptides and offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. mdpi.comnih.gov

In the analysis of this compound, which possesses a net positive charge at low pH due to the arginine residue, Capillary Zone Electrophoresis (CZE) is a common mode. mdpi.comnih.gov The separation is based on the different migration speeds of the analytes in an electrolyte-filled capillary under the influence of a high voltage. nih.gov Detection can be achieved directly by UV absorbance, as the phenylalanine residue contains a chromophore. nih.govhoriba.com For enhanced sensitivity and selectivity, CE can be coupled with mass spectrometry (CE-MS). creative-proteomics.com

Table 2: Capillary Electrophoresis Conditions for Amino Acid Separation

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Capillary | Fused-silica, uncoated | mdpi.com |

| Background Electrolyte | Phosphate (B84403) or borate (B1201080) buffer | mdpi.comnih.gov |

| Applied Voltage | 15-30 kV | nih.govnih.gov |

| Detection | UV (e.g., 200-214 nm) or Mass Spectrometry | creative-proteomics.commdpi.com |

| Injection | Hydrodynamic or Electrokinetic | horiba.com |

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric techniques are vital for elucidating the structural and conformational properties of this compound at the molecular level.

Mass Spectrometry (MS) for Structural Elucidation and Isotopic Labeling Studies

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. youtube.com It is a powerful tool for the structural elucidation of peptides like this compound. nih.govmdpi.com By ionizing the molecule and analyzing the fragmentation pattern, the amino acid sequence can be determined. youtube.com Tandem mass spectrometry (MS/MS) is particularly useful, where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed to provide detailed structural information. nih.gov

Isotopic labeling is a technique used in conjunction with mass spectrometry to trace the metabolic fate of molecules and to facilitate accurate quantification. medchemexpress.comnih.gov In studies involving this compound, stable isotopes such as ¹³C or ¹⁵N can be incorporated into the molecule. chempep.comsigmaaldrich.com When this labeled this compound is introduced into a biological system, its presence and the appearance of its metabolites can be tracked by MS, providing insights into its metabolic pathways. nih.govbiorxiv.org The mass shift due to the isotope allows for the differentiation between the labeled and unlabeled compound. medchemexpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of molecules in solution. nih.gov For this compound, NMR can provide detailed information about its conformation, which is the spatial arrangement of its atoms. nih.govfrontiersin.org This is crucial as the biological activity of a peptide is often dependent on its specific conformation. nih.gov

Various NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish through-bond and through-space connectivities between protons, respectively. This data allows for the calculation of a set of structural restraints that can be used to generate a three-dimensional model of the this compound molecule. nih.gov

Furthermore, NMR is highly effective for studying the interactions of this compound with other molecules, such as receptors or enzymes. nsf.govnih.gov By monitoring changes in the NMR spectrum of this compound upon the addition of a binding partner, the specific amino acid residues involved in the interaction can be identified. nih.govresearchgate.net Chemical shift perturbation mapping, for instance, can pinpoint the location of the binding interface. researchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. acs.orgwikipedia.org The method is based on the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides. wikipedia.org The peptide bond is an inherently chiral chromophore, and the regular, repeating arrangement of these bonds in secondary structures like α-helices and β-sheets gives rise to characteristic CD spectra. americanpeptidesociety.org

In the context of this compound, a dipeptide, the application of CD spectroscopy is nuanced. While larger polypeptides exhibit distinct CD signals corresponding to well-defined secondary structures, a small dipeptide does not possess a secondary structure in the classical sense. nih.gov However, CD spectroscopy can still provide valuable information about the local conformation and the influence of the constituent amino acid residues.

The far-UV CD spectrum (typically 190-250 nm) is sensitive to the peptide backbone conformation. springernature.com For instance, α-helices characteristically show negative bands around 222 nm and 208 nm and a positive band around 193 nm. acs.org β-sheets typically display a negative band around 217 nm and a positive band near 195 nm. americanpeptidesociety.org A random coil conformation results in a spectrum with a strong negative band around 200 nm. americanpeptidesociety.org

For this compound, the CD spectrum would be a composite of the contributions from the peptide bond and the side chains of arginine and phenylalanine. The aromatic side chain of phenylalanine, in particular, can contribute to the far-UV CD spectrum, which may complicate the interpretation of the backbone conformation. springernature.com Studies on the amino acid phenylalanine have shown that it can exhibit a unique CD pattern that is dependent on its concentration, suggesting self-assembly and the formation of ordered structures. nih.govdntb.gov.ua Therefore, CD analysis of this compound could reveal tendencies for specific rotameric states or intermolecular interactions under different solution conditions (e.g., pH, temperature, or the presence of binding partners). americanpeptidesociety.org

Table 1: Characteristic Far-UV Circular Dichroism (CD) Wavelengths for Peptide Secondary Structures

| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |

| α-Helix | ~193 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | ~212 | ~200 |

This table presents idealized wavelength ranges. The exact peak positions and intensities can vary depending on the specific peptide sequence, length, and environmental conditions.

Surface Plasmon Resonance (SPR) for Kinetic Binding Studies of this compound

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. nih.gov It is a powerful tool for determining the kinetics (association and dissociation rates) and affinity of binding between a molecule immobilized on a sensor surface (the ligand) and a molecule in solution (the analyte). ste-mart.com

In a hypothetical SPR experiment to study the binding of this compound, a larger binding partner (e.g., a receptor, enzyme, or antibody) would typically be immobilized on the SPR sensor chip. nih.govcore.ac.uk A solution containing this compound would then be flowed over the sensor surface. The binding of this compound to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). youtube.com

The resulting sensorgram, a plot of RU versus time, provides a wealth of information about the interaction. youtube.com The association phase, during which this compound is injected, shows an increase in RU as the complex forms. The rate of this increase is used to determine the association rate constant (k_a). Following this, a buffer is flowed over the surface, and the dissociation of the this compound-ligand complex is observed as a decrease in RU, which is used to calculate the dissociation rate constant (k_d).

The equilibrium dissociation constant (K_D), a measure of the binding affinity, can then be calculated from the ratio of the rate constants (K_D = k_d / k_a). A lower K_D value indicates a higher binding affinity. For small molecules like dipeptides, achieving a measurable signal can be challenging due to their low molecular weight. core.ac.uk Therefore, experimental conditions such as high analyte concentrations and high densities of the immobilized ligand may be necessary. core.ac.uknih.gov

Table 2: Hypothetical Kinetic and Affinity Data from an SPR Experiment of this compound Binding to a Target Protein

| Parameter | Symbol | Value | Unit |

| Association Rate Constant | k_a | 1.5 x 10³ | M⁻¹s⁻¹ |

| Dissociation Rate Constant | k_d | 3.0 x 10⁻⁴ | s⁻¹ |

| Equilibrium Dissociation Constant | K_D | 2.0 x 10⁻⁷ | M |

This table presents a hypothetical example to illustrate the type of data obtained from an SPR experiment. Actual values would be determined experimentally.

Other Emerging Analytical Approaches for Peptide Analysis